molecular formula C7H9FN2 B1442902 3-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 947255-03-0

3-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1442902
CAS No.: 947255-03-0
M. Wt: 140.16 g/mol
InChI Key: LAJWZLKKWVVQBH-UHFFFAOYSA-N
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Description

3-Fluoro-N1-methylbenzene-1,2-diamine is a fluorinated aromatic diamine derivative with a methyl group substituted on the N1 nitrogen atom of the benzene-1,2-diamine backbone. This compound is structurally characterized by a fluorine atom at the 3-position of the benzene ring and a methyl group on the primary amine (N1). Such substitutions influence its electronic properties, solubility, and reactivity, making it valuable in synthetic chemistry, particularly in the preparation of heterocyclic compounds like benzimidazoles or naphthodiazepines .

Properties

IUPAC Name

3-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJWZLKKWVVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287148
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947255-03-0
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947255-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 3-Fluoro-N-methyl-2-nitroaniline

The most common laboratory synthesis route for 3-Fluoro-N1-methylbenzene-1,2-diamine involves the reduction of 3-Fluoro-N-methyl-2-nitroaniline. This reduction is typically carried out using zinc powder and ammonium chloride in anhydrous methanol. The reaction conditions are as follows:

  • Reagents: Zinc powder, ammonium chloride
  • Solvent: Anhydrous methanol
  • Temperature: Approximately 50°C
  • Duration: About 3 hours
  • Work-up: Filtration of the reaction mixture followed by extraction and purification of the product

This method yields the target diamine with good selectivity and purity, suitable for further applications in research and industry.

Electrophilic Aromatic Substitution (Fluorination)

An alternative synthetic approach involves the electrophilic aromatic substitution reaction on N1-methylbenzene-1,2-diamine to introduce the fluorine atom at the 3-position. Key points include:

  • Fluorinating Agents: Fluorine gas or fluorine-containing compounds
  • Catalysts: Iron(III) fluoride or similar fluorination catalysts
  • Reaction Conditions: Controlled temperatures to ensure regioselectivity and prevent over-fluorination
  • Purification: Multiple steps such as recrystallization or chromatography to isolate the desired fluorinated product

This method is more common in industrial settings where large-scale fluorination is required.

Sodium Metabisulfite-Mediated Synthesis

Another reported method involves the reaction of precursors with sodium metabisulfite in N,N-dimethylformamide (DMF) at elevated temperatures (~150°C) for approximately 2 hours. This approach yields around 30% of the desired compound and highlights the importance of optimizing reaction parameters for improved yield and purity.

Industrial Production Considerations

Industrial synthesis of this compound generally follows the laboratory methods but with modifications to enhance scalability, yield, and cost-efficiency. Key industrial aspects include:

  • Use of specialized equipment to safely handle reactive fluorinating agents
  • Optimization of reaction parameters such as temperature, time, and reagent ratios
  • Implementation of purification techniques like recrystallization and chromatographic separation to achieve high purity
  • Safety measures to manage the toxicity and reactivity of fluorine-containing reagents

Due to limited public documentation, industrial protocols remain proprietary but are based on the principles outlined in laboratory syntheses.

Reaction Types and Reagents Summary

Reaction Type Reagents/Conditions Products/Notes
Reduction Zinc powder, ammonium chloride, anhydrous methanol, 50°C, 3 h This compound (target compound)
Electrophilic Aromatic Substitution Fluorine gas or fluorine compounds, FeF3 catalyst, controlled temperature Fluorinated diamine derivatives
Sodium Metabisulfite Reaction Sodium metabisulfite, N,N-dimethylformamide, 150°C, 2 h Moderate yield (~30%) of target compound

Detailed Experimental Data Table

Parameter Details
Starting Material 3-Fluoro-N-methyl-2-nitroaniline
Reduction Reagents Zinc powder, ammonium chloride
Solvent Anhydrous methanol
Temperature 50°C
Reaction Time 3 hours
Yield High (not explicitly quantified, but generally good for this method)
Purification Filtration, extraction, recrystallization
Alternative Method Yield Sodium metabisulfite method yields ~30%
Industrial Scale Optimized fluorination with catalysts, multiple purification steps

Scientific Research Applications

Organic Synthesis

3-Fluoro-N1-methylbenzene-1,2-diamine serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The amine groups act as nucleophiles in reactions with electrophiles, facilitating the formation of more complex molecules. For example, it can be used to synthesize derivatives like 4-fluoro-2-(5-(2-fluorophenyl)furan-2-yl)-N-methyl-benzo[d]imidazole.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, allowing for further substitutions or modifications on the benzene structure.

Research indicates that this compound exhibits potential biological activity:

  • Cytochrome P450 Inhibition: It has been identified as a potential inhibitor for certain cytochrome P450 enzymes (CYP), which are critical in drug metabolism and biochemical pathways. This property suggests its relevance in pharmacokinetics and drug development.
  • Anticancer Research: The compound's structural features make it a candidate for developing new anticancer agents. Studies have explored its interactions with biological targets that could lead to therapeutic applications.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in material science for producing specialty chemicals with specific properties. Its unique reactivity allows for the development of materials with tailored functionalities for industrial applications.

Case Study 1: Synthesis of Benzodiazepines

A notable application of this compound is in the synthesis of 4-substituted 1,5-benzodiazepine derivatives. These compounds are significant due to their pharmacological properties, including anxiolytic and sedative effects. The compound acts as a precursor in multi-step synthetic pathways leading to these derivatives.

Case Study 2: Exploration of Anticancer Properties

In a study examining the potential anticancer properties of various aromatic amines, researchers investigated this compound's ability to inhibit tumor cell proliferation. Preliminary results indicated promising activity against specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Fluoro-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amino groups can act as nucleophiles, participating in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability : Fluorinated diamines like this compound are prone to oxidation; storage under inert atmospheres is recommended .
  • Yield Optimization : Methylation of primary amines often requires excess reagents, increasing purification complexity .

Biological Activity

3-Fluoro-N1-methylbenzene-1,2-diamine, with the molecular formula C7H9FN2, is a compound characterized by its aromatic amine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory domains.

Structural Characteristics

The compound features a benzene ring substituted with two amine groups and a fluorine atom at the meta position relative to one of the nitrogen atoms. This unique arrangement influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a reaction with sodium metabisulfite in N,N-dimethylformamide at elevated temperatures (approximately 150°C) for about two hours. This method yields approximately 30% of the desired product, emphasizing the importance of reaction conditions for optimal yield and purity.

Potential Anti-Cancer Properties

Research indicates that compounds with structures similar to this compound often exhibit anti-cancer properties. The presence of amine groups enhances their interaction with biological targets, potentially leading to effective inhibition of cancer cell proliferation. For instance, studies on related aromatic amines have shown significant cytotoxic effects against various cancer cell lines.

Anti-Inflammatory Effects

In addition to anti-cancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The ability of aromatic amines to modulate inflammatory pathways makes them candidates for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity. Below is a table summarizing key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC7H9FN2Contains fluorine at meta position
3-Chloro-N1-methylbenzene-1,2-diamineC7H9ClN2Contains chlorine instead of fluorine
5-Fluoro-3-methylbenzene-1,2-diamineC7H9FN2Fluorine at a different position
4-Fluoro-5-methylbenzene-1,2-diamineC7H9FN2Fluorine at another position

This table highlights how the positioning of substituents can affect the compound's reactivity and biological activity. The unique positioning of fluorine in this compound may enhance its solubility and interaction with biological systems compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Aromatic Amines : A study published in Nature Reviews Cancer discussed how aromatic amines can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage mechanisms .
  • Inflammation Modulation : Research highlighted in Journal of Medicinal Chemistry showed that certain diamines can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .
  • Kinase Inhibition : A detailed examination of kinase inhibitors indicated that fluorinated compounds often exhibit enhanced potency against specific kinases involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthetic routes typically involve sequential nitration, fluorination, and methylation steps. For example, starting with nitro precursors (e.g., 2-nitro-1,4-phenylenediamine analogs), fluorination can be achieved via halogen-exchange reactions using agents like KF or HF-pyridine. Methylation of the amine group may employ methyl iodide under basic conditions. Optimization requires systematic parameter variation (temperature, solvent, catalyst loading) and real-time monitoring via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol-water mixtures) enhances purity. Reaction yield optimization can leverage factorial design experiments to identify critical variables .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are critical for confirming fluorine placement and methyl group substitution. Chemical shifts for aromatic protons adjacent to fluorine typically appear downfield (~6.8–7.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-F stretch) validate functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30 v/v) resolve impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ with exact mass matching theoretical values.
    Cross-referencing data with analogs (e.g., 2-nitro-1,4-phenylenediamine) ensures accuracy .

Q. How does the fluorine substituent influence the compound’s stability under various storage conditions?

  • Methodological Answer : Stability studies should compare fluorinated vs. non-fluorinated analogs under controlled conditions:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C assesses decomposition thresholds. Fluorine’s electron-withdrawing effect may reduce thermal stability.
  • Photostability : Exposure to UV light (λ = 365 nm) in quartz cuvettes, with periodic HPLC analysis, quantifies degradation. Fluorine can enhance UV resistance due to reduced π-π* transitions.
  • pH Sensitivity : Incubate solutions at pH 2–12 (buffered) and monitor via NMR for structural changes. Protonation of amines may alter solubility.
    Store in amber vials at -20°C under inert gas (N2_2) to minimize oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, fluorine’s electronegativity lowers HOMO energy, reducing electrophilicity.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMF or THF) to model reaction pathways. Free energy profiles predict favorable intermediates.
  • Transition State Analysis : Identify activation barriers for methylation or fluorination steps using software like Gaussian or ORCA.
    Validate predictions with kinetic experiments (e.g., rate constants via UV-Vis) .

Q. What strategies resolve contradictions in data regarding the compound’s catalytic behavior in cross-coupling reactions?

  • Methodological Answer :
  • Control Experiments : Compare catalytic performance with/without ligands (e.g., phosphines) to isolate ligand effects.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to trace reaction pathways via NMR or MS.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, base strength).
  • In Situ Spectroscopy : Raman or IR spectroscopy monitors intermediate formation during catalysis.
    Contradictions often arise from unaccounted variables like trace moisture or oxygen; replicate experiments under strictly inert conditions .

Q. What methodologies assess the compound’s role as a ligand in transition metal complexes?

  • Methodological Answer :
  • Coordination Studies : Titrate this compound with metal salts (e.g., PdCl2_2) in DMSO-d6_6. Monitor 1H^{1}\text{H}-NMR shifts to confirm chelation.
  • X-ray Crystallography : Grow single crystals of the metal complex (e.g., using slow evaporation in acetonitrile) to determine binding geometry.
  • Cyclic Voltammetry : Measure redox potentials to evaluate electron-donating/withdrawing effects of the ligand on the metal center.
    Compare with non-fluorinated analogs to quantify fluorine’s impact on ligand strength .

Q. How to design experiments to evaluate the compound’s potential as a precursor in heterocyclic drug synthesis?

  • Methodological Answer :
  • Multi-Step Functionalization : React with α,β-unsaturated ketones to form quinoxaline derivatives. Monitor cyclization efficiency via HPLC.
  • Biological Assays : Test intermediates for antimicrobial activity (e.g., MIC against S. aureus) or kinase inhibition.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with Cl) and correlate changes with bioactivity.
    Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What are best practices for integrating experimental data with theoretical models to predict environmental fate?

  • Methodological Answer :
  • Environmental Simulation Chambers : Expose the compound to UV light and O3_3/NOx_x mixtures to mimic atmospheric degradation. Analyze products via GC-MS.
  • Quantitative Structure-Activity Relationship (QSAR) Models : Input experimental logP and pKa values to predict biodegradation half-lives.
  • Life Cycle Analysis (LCA) : Map industrial synthesis pathways to estimate emissions and persistence in soil/water.
    Cross-validate predictions with field studies (e.g., soil microcosms) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-N1-methylbenzene-1,2-diamine
Reactant of Route 2
3-Fluoro-N1-methylbenzene-1,2-diamine

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